molecular formula C13H20N2O2 B3074575 N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide CAS No. 1020958-40-0

N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide

Cat. No.: B3074575
CAS No.: 1020958-40-0
M. Wt: 236.31 g/mol
InChI Key: PEUAWINZMAGWOX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide is a tertiary amide characterized by a cyclohexyl group attached to the amide nitrogen and a furan-2-ylmethylamino substituent on the acetamide backbone. This compound is structurally notable for its combination of an aliphatic cyclohexyl moiety and an aromatic furan ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-cyclohexyl-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-13(15-11-5-2-1-3-6-11)10-14-9-12-7-4-8-17-12/h4,7-8,11,14H,1-3,5-6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUAWINZMAGWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide typically involves the reaction of cyclohexylamine with furan-2-carbaldehyde, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted amides.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts furan ring to carboxylic acid derivativesKMnO₄, CrO₃
ReductionForms amine derivativesLiAlH₄, NaBH₄
SubstitutionForms various substituted amidesAmines, thiols under basic conditions

Biological Applications

Potential Biological Activity
Research indicates that this compound exhibits potential biological activity, particularly in modulating enzyme activity and interacting with biomolecules. Studies have explored its antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against several bacterial strains. The mechanism involved binding to bacterial enzymes, thereby disrupting their metabolic pathways.

Medicinal Applications

Therapeutic Properties
The compound has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Table 2: Therapeutic Properties and Mechanisms of Action

PropertyDescriptionMechanism of Action
AntimicrobialInhibits growth of bacteriaEnzyme inhibition
Anti-inflammatoryReduces inflammationModulation of signaling pathways

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to be incorporated into polymers and coatings with specific properties.

Case Study: Polymer Development
A recent project focused on integrating this compound into polymer matrices to enhance their mechanical properties and thermal stability. The resulting materials showed improved performance compared to traditional polymers.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Compound Name Substituents/R-Groups Synthesis Yield Key Spectral Data (NMR/IR) Biological Activity References
N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide Cyclohexyl, furan-2-ylmethyl Discontinued (commercial) Not explicitly reported (inference from analogs) Unknown (structural analogs: antimicrobial)
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, furan-2-ylmethyl 97% (green synthesis) 1H NMR: δ 7.3–6.2 (aromatic), 3.8–3.4 (CH2); IR: C=O ~1650 cm⁻¹ Antiprotozoal (Chagas disease)
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide 2-Bromophenyl, furan-2-ylmethyl Not reported Not reported Unknown (structural similarity to bioactive amides)
2-((Furan-2-ylmethyl)amino)-N-isopropylacetamide Isopropyl, furan-2-ylmethyl Not reported Not reported Unknown
2-(7-Chloro-...)-N-cyclohexyl-...acetamide Cyclohexyl, chloro-substituted benzodiazepine Not reported 1H NMR: δ 7.5–6.8 (aromatic), 4.2–3.6 (CH2) Potential CNS activity (benzodiazepine core)

Key Observations:

  • Synthetic Accessibility : N-Benzyl-N-(furan-2-ylmethyl)acetamide is synthesized via a green acylation method using acetic anhydride, achieving >90% yield under mild conditions . In contrast, N-cyclohexyl derivatives (e.g., the target compound) are less documented in synthesis protocols but may require tailored acylation strategies due to steric hindrance from the cyclohexyl group.
  • Structural Flexibility : Conformational studies on N-benzyl-N-(furan-2-ylmethyl)acetamide reveal restricted rotation around the amide bond, leading to E/Z isomers detectable via NMR . The cyclohexyl group in the target compound may further restrict rotation, altering solubility and interaction with biological targets.

Physicochemical and Spectroscopic Properties

  • NMR Shifts : For N-benzyl-N-(furan-2-ylmethyl)acetamide, 13C NMR shows carbonyl (C=O) shifts at ~170 ppm, while furan carbons resonate at ~110–150 ppm . Cyclohexyl-containing analogs may exhibit upfield shifts for aliphatic carbons (δ 20–50 ppm) due to reduced electron withdrawal.

Biological Activity

N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a cyclohexyl group and a furan ring. This structure contributes to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating various chronic diseases.
  • Anticancer Properties : Some studies indicate that it may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production
AnticancerInduces apoptosis in cancer cell lines

Detailed Findings from Selected Studies

  • Antimicrobial Studies : A study reported that this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antibiotic candidate.
  • Anti-inflammatory Research : In vitro assays showed that the compound could lower levels of interleukin (IL)-6 in human peripheral blood mononuclear cells (PBMCs), suggesting a mechanism for its anti-inflammatory effects.
  • Anticancer Investigations : A recent study evaluated the compound's effects on various cancer cell lines, revealing that it can induce apoptosis with an IC50 value of 15 µM against MCF7 breast cancer cells.

Q & A

Q. What synthetic methodologies are effective for preparing N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound can be approached via multicomponent reactions (MCRs) involving isocyanides, amines, and carbonyl derivatives. For example, a similar acetamide derivative (N-cyclohexyl-2-sulfonyl/sulfinyl-pyrimidoindole acetamide) was synthesized using a one-pot MCR with isocyanides and optimized for purity by controlling oxidation conditions (e.g., using 3-chloroperoxybenzoic acid at 45°C) . Microwave-assisted methods, as demonstrated for 2-cyano-N-(furan-2-ylmethyl)acetamide, can reduce reaction time (e.g., 3 minutes under 700W irradiation) and improve yields by minimizing side reactions . Yield optimization may involve solvent selection (acetonitrile or methanol/chloroform mixtures) and stoichiometric adjustments of base catalysts like K₂CO₃ .

Q. Which analytical techniques are most reliable for structural characterization of this compound, and how are crystallographic data validated?

  • X-ray diffraction (XRD): Single-crystal XRD is critical for resolving bond lengths, angles, and molecular conformation. The SHELX suite (e.g., SHELXL for refinement) is widely validated for small-molecule crystallography, enabling precise analysis of hydrogen bonding networks (e.g., N–H···O interactions) and dihedral angles between the furan and acetamide groups .
  • Spectroscopy: NMR (¹H/¹³C) and FTIR confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and substituent positions. Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed shifts) require iterative refinement of computational models .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data for structurally related acetamides indicate hazards including acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Recommended precautions include:

  • Use of PPE (gloves, goggles, fume hoods).
  • Avoidance of dust generation during synthesis.
  • Emergency measures: For ingestion, administer activated charcoal; for eye contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved, particularly between experimental results and computational predictions?

Discrepancies often arise from solvent effects, crystal packing forces, or computational approximations. For example:

  • NMR shifts: Compare experimental data with in silico predictions (e.g., using Gaussian or ORCA with solvent-polarizable continuum models). Adjust computational parameters (e.g., basis sets, solvation) to align with observed spectra .
  • XRD vs. DFT geometries: Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that distort molecular geometry in the solid state .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, particularly regarding furan ring substitutions?

Modifying the furan moiety (e.g., halogenation or nitro-group addition) can alter bioactivity. For example:

  • Antimicrobial activity: Substitution at the furan 5-position (e.g., with chloro-nitrophenyl groups) enhances interactions with bacterial target proteins, as seen in analogs like N-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide .
  • Toll-like receptor 4 (TLR4) modulation: Sulfonyl/sulfinyl substitutions on the acetamide backbone (e.g., pyrimidoindole derivatives) improve selectivity and potency in TLR4 inhibition assays .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved pharmacological properties?

  • Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like TLR4 or prostacyclin receptors. For example, MRE-269 (a prostacyclin receptor agonist) showed enhanced activity due to optimal hydrogen bonding with Arg287 and Tyr316 residues .
  • MD simulations: Run 100-ns trajectories (e.g., in GROMACS) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. Methodological Notes

  • Synthesis Optimization: Prioritize microwave or flow chemistry to reduce reaction times.
  • Data Validation: Cross-validate XRD results with PDF database entries (e.g., CCDC) to confirm structural novelty.
  • Safety Compliance: Regularly review SDS updates for hazard reclassification (e.g., GHS revisions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide

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